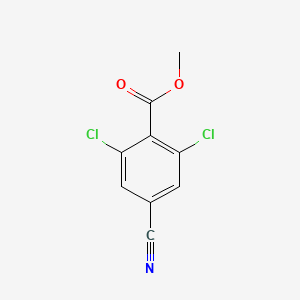

Methyl 2,6-dichloro-4-cyanobenzoate

Description

Methyl 2,6-dichloro-4-cyanobenzoate (CAS 409127-32-8) is a substituted benzoate ester with the molecular formula C₉H₅Cl₂NO₂ and a molecular weight of 230.05 g/mol . It features a methyl ester group at the 1-position, two chlorine atoms at the 2- and 6-positions, and a cyano group at the 4-position of the benzene ring. This compound is synthesized via the trifluoroacetic anhydride-mediated dehydration of methyl 4-carbamoyl-2,6-dichlorobenzoate in pyridine, achieving an 88% yield under mild conditions (0–20°C, 1 hour) . Commercial samples are available with a purity of 95% .

The compound’s structural features—electron-withdrawing substituents (Cl and CN) and the ester group—render it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in reactions requiring regioselective modifications .

Propriétés

IUPAC Name |

methyl 2,6-dichloro-4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGSLCVSCBZCIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694882 | |

| Record name | Methyl 2,6-dichloro-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409127-32-8 | |

| Record name | Methyl 2,6-dichloro-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chlorination of the Benzoate Core

Method Overview:

The initial step typically involves chlorination of methyl benzoate derivatives to introduce chlorine atoms at the 2- and 6-positions. This is achieved through electrophilic aromatic substitution using chlorinating agents such as phosphorus oxychloride (POCl₃), thionyl chloride, or phosphorus pentachloride, although recent environmentally friendly methods favor triphosgene as a safer alternative.

- A notable method employs triphosgene to replace more toxic chlorinating reagents. Under reflux conditions, methyl 2-methylbenzoate reacts with triphosgene in the presence of a base like N,N-diethylaniline, facilitating selective chlorination at the ortho positions relative to the ester group.

- The process involves initial formation of an acyl chloride intermediate, followed by chlorination, and yields methyl 2,6-dichlorobenzoate after purification (see).

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Chlorination | Triphosgene, N,N-diethylaniline | Reflux, 6-8 hours | ~70-80% | Safer alternative to POCl₃ |

Introduction of the Nitrile Group at the 4-Position

Method Overview:

The nitrile group is introduced via a nucleophilic substitution or via a Sandmeyer-type reaction if a suitable amino precursor is available. Alternatively, a direct cyanation of a halogenated aromatic ring is performed using copper cyanide or other cyanating agents.

- A typical route involves halogenation of methyl 2,6-dichlorobenzoate at the 4-position, followed by cyanation using copper(I) cyanide in a suitable solvent like dimethylformamide (DMF).

- The process is conducted under reflux with controlled temperature to prevent side reactions, resulting in methyl 2,6-dichloro-4-cyanobenzoate with high regioselectivity.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyanation | Copper(I) cyanide | Reflux, DMF, inert atmosphere | 65-75% | Regioselective at the 4-position |

Esterification and Final Purification

Method Overview:

The final step involves esterification, which is often already completed in earlier steps if methyl esters are used. Purification typically involves recrystallization from suitable solvents such as ethanol or ethyl acetate, and washing to remove impurities.

- Recrystallization from ethanol provides high purity this compound.

- Characterization confirms structure and purity via NMR, IR, and MS.

Summary of Preparation Data

| Method | Key Reagents | Conditions | Typical Yield | Environmental Considerations |

|---|---|---|---|---|

| Chlorination | Triphosgene, base | Reflux, 6-8 hours | 70-80% | Safer alternative to POCl₃ |

| Cyanation | Copper(I) cyanide | Reflux, inert atmosphere | 65-75% | Use of toxic cyanide requires safety measures |

| Purification | Recrystallization | Ethanol or ethyl acetate | High purity | Standard purification practices |

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2,6-dichloro-4-cyanobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,6-dichloro-4-cyanobenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used under mild conditions.

Hydrolysis: Acidic hydrolysis typically employs hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon are standard methods for reducing the cyano group.

Major Products

Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.

Hydrolysis: 2,6-dichloro-4-cyanobenzoic acid.

Reduction: 2,6-dichloro-4-aminobenzoate.

Applications De Recherche Scientifique

Methyl 2,6-dichloro-4-cyanobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Pharmaceutical Research: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Material Science: It is employed in the preparation of polymers and advanced materials with unique properties.

Biological Studies: Researchers use it to study the effects of chlorinated aromatic compounds on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.

Mécanisme D'action

The mechanism by which methyl 2,6-dichloro-4-cyanobenzoate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of chlorine atoms and the cyano group can enhance its binding affinity and specificity.

In material science, the compound’s reactivity and functional groups allow it to participate in polymerization reactions, leading to the formation of materials with desired mechanical and chemical properties.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 2,6-dichloro-4-cyanobenzoate with key analogues:

| Compound Name | CAS RN | Molecular Formula | MW (g/mol) | Substituents | Melting Point (°C) | Purity |

|---|---|---|---|---|---|---|

| This compound | 409127-32-8 | C₉H₅Cl₂NO₂ | 230.05 | 2-Cl, 6-Cl, 4-CN, 1-COOCH₃ | Not reported | 95% |

| Methyl 4-(cyanoacetyl)benzoate | 69316-08-1 | C₁₁H₉NO₃ | 203.19 | 4-(NC-CH₂-CO), 1-COOCH₃ | 170–174 | Not reported |

| Methyl 3-cyanobenzoate | 13531-48-1 | C₉H₇NO₂ | 161.15 | 3-CN, 1-COOCH₃ | 58–60 | Not reported |

| Methyl 2,6-dichloroisonicotinate | 42521-09-5 | C₇H₅Cl₂NO₂ | 206.03 | 2-Cl, 6-Cl, 4-COOCH₃ (pyridine) | Not reported | 98% |

| Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate | 84404-04-6 | C₁₅H₁₁Cl₂O₃ | 310.15 | 4-O-(3,4-Cl₂C₆H₃CH₂), 1-COOCH₃ | Not reported | 95% |

Key Observations:

Substituent Effects: The target compound’s 2,6-dichloro-4-cyano substitution pattern contrasts with Methyl 3-cyanobenzoate (single CN at position 3), leading to differences in electronic effects and steric hindrance. The electron-withdrawing Cl and CN groups enhance electrophilic substitution resistance compared to unsubstituted benzoates . Methyl 2,6-dichloroisonicotinate, a pyridine analogue, shares the 2,6-dichloro substitution but replaces the benzene ring with a pyridine core. This alters reactivity due to nitrogen’s electron-withdrawing nature .

Melting Points: Methyl 4-(cyanoacetyl)benzoate has a significantly higher melting point (170–174°C) due to hydrogen bonding from the cyanoacetyl group, absent in the target compound .

Purity :

- Commercial purity varies: Methyl 2,6-dichloroisonicotinate (98%) exceeds the target compound (95%), likely due to optimized purification protocols for pyridine derivatives .

Activité Biologique

Methyl 2,6-dichloro-4-cyanobenzoate (MDCB) is an organic compound with the molecular formula C₉H₅Cl₂NO₂. It features a benzoate structure with two chlorine atoms and a cyano group, which contribute to its unique chemical properties and biological activities. This article explores the biological activity of MDCB, focusing on its antimicrobial properties, potential interactions with biological targets, and implications for pharmaceutical applications.

Chemical Structure and Properties

MDCB's structure is characterized by:

- Two chlorine atoms at the 2 and 6 positions of the benzene ring.

- A cyano group at the 4 position.

- A methyl ester functional group , which enhances its solubility and reactivity.

The presence of these functional groups allows MDCB to participate in various chemical reactions, making it a valuable compound in both organic synthesis and biological research.

Antimicrobial Properties

Research indicates that MDCB exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interaction with bacterial enzymes or receptors, although detailed pathways remain to be elucidated.

Table 1: Antimicrobial Activity of MDCB Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against MRSA |

| Escherichia coli | 64 µg/mL | Moderate susceptibility |

| Pseudomonas aeruginosa | 128 µg/mL | Resistant strains observed |

The antimicrobial action of MDCB is hypothesized to involve:

- Enzyme Inhibition : MDCB may bind to active sites of essential bacterial enzymes, disrupting metabolic processes.

- Cell Membrane Disruption : The compound's hydrophobic characteristics may allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Case Studies

Several studies have been conducted to evaluate the biological activity of MDCB:

-

Study on Antimicrobial Efficacy :

- Conducted by , this study assessed the efficacy of MDCB against various pathogens. Results indicated a promising potential for developing new antimicrobial agents based on its structure.

-

Mechanistic Insights :

- A study published in explored the binding interactions between MDCB and microbial proteins. The findings suggested that specific structural features enhance binding affinity, potentially leading to effective inhibition of target enzymes.

-

Comparative Analysis :

- Research comparing MDCB with structurally similar compounds revealed that its dual chlorine substitution pattern significantly enhances its reactivity and biological activity compared to analogs like Methyl 2-chloro-4-cyanobenzoate.

Applications in Pharmaceutical Research

MDCB's unique properties make it a candidate for further development in pharmaceutical applications:

- Drug Development : Its ability to inhibit microbial growth suggests potential as a lead compound for new antibiotics.

- Enzyme Inhibitors : Ongoing research aims to explore its use as an enzyme inhibitor in other therapeutic areas, including anti-inflammatory drugs.

Q & A

Basic: What are the optimal synthetic conditions for Methyl 2,6-dichloro-4-cyanobenzoate?

Answer:

The compound is synthesized via trifluoroacetic anhydride (TFAA)-mediated dehydration of 4-carbamoyl-2,6-dichlorobenzoic acid methyl ester in pyridine. Key parameters include:

- Temperature : 0–20°C (maintained to control exothermic reactions).

- Reaction Time : 1 hour.

- Yield : 88% under optimized conditions .

Methodological Note : Ensure slow addition of TFAA to avoid side reactions. Purification typically involves column chromatography or recrystallization.

Basic: How can purity and structural integrity be validated for this compound?

Answer:

- Chromatography : Use HPLC with >95.0% purity thresholds (similar to methods for 4-methoxybenzamide in , which specifies >95.0% HPLC purity) .

- Spectroscopy :

- NMR : Look for resolved aromatic proton signals (e.g., δ 7.5–8.5 ppm for benzoate protons). Overlapping signals (e.g., C4 and C6 carbons) may require advanced techniques like 2D NMR (HSQC, HMBC) .

- IR : Confirm ester (C=O ~1700 cm⁻¹) and nitrile (C≡N ~2250 cm⁻¹) functional groups.

Advanced: How do electron-withdrawing substituents (Cl, CN) influence reactivity in nucleophilic substitution reactions?

Answer:

The 2,6-dichloro and 4-cyano groups create a highly electron-deficient aromatic ring, directing electrophilic attacks to specific positions. For example:

- Steric and Electronic Effects : Chlorine atoms at positions 2 and 6 hinder ortho/para substitutions, while the cyano group at position 4 enhances electrophilicity at the meta position.

- Reactivity Comparison : Compared to methyl 4-methoxybenzoate derivatives (), the electron-withdrawing groups in this compound reduce electron density, favoring SNAr (nucleophilic aromatic substitution) over ester hydrolysis .

Advanced: How can contradictory spectroscopic data (e.g., unresolved NMR signals) be resolved?

Answer:

- Challenge : Overlapping signals in NMR (e.g., C4 and C6 in ) due to symmetry or similar chemical environments.

- Solutions :

- Use deuterated solvents (e.g., DMSO-d6) to improve resolution.

- Apply variable-temperature NMR to reduce signal broadening.

- Employ high-field instruments (≥500 MHz) for enhanced sensitivity .

Advanced: What are the stability profiles of this compound under different storage conditions?

Answer:

- Storage Recommendations :

Advanced: What alternative synthetic routes exist for derivatives of this compound?

Answer:

- Esterification Alternatives :

- Use DCC/DMAP coupling for acid-ester conversions (as seen in for related benzoates) .

- Explore microwave-assisted synthesis to reduce reaction times.

- Functional Group Modifications :

- Replace the methyl ester with tert-butyl esters for improved solubility (refer to ’s tert-butyl aminobenzoate protocols) .

Advanced: How can computational modeling predict the compound’s behavior in catalytic systems?

Answer:

- DFT Calculations : Optimize geometry using Gaussian or ORCA to study electron distribution and reactive sites.

- Docking Studies : Model interactions with enzymes (e.g., hydrolases) to predict hydrolysis rates.

- Reference Data : Compare with PubChem’s 3,5-dichloro-4-hydroxybenzoic acid () to validate computational results .

Advanced: What toxicological data are available for this compound?

Answer:

- EPA DSSTox : Refer to EPA’s database () for structure-activity relationships (SAR) and acute toxicity predictions.

- Handling Precautions : Use PPE (gloves, goggles) and fume hoods, as chlorinated aromatics may exhibit moderate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.